molecular formula C20H20ClN7O4S B3483788 7-[(3-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-{[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

7-[(3-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-{[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B3483788
M. Wt: 489.9 g/mol
InChI Key: CCZHKDVPROXTRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(3-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-{[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a nitroimidazole moiety, and a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-{[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Chlorophenyl Group:

    Incorporation of the Nitroimidazole Moiety: The nitroimidazole group is introduced via a nucleophilic substitution reaction.

    Construction of the Purine Core: The purine core is synthesized through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-[(3-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-{[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The chlorophenyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

7-[(3-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-{[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(3-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-{[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The nitroimidazole moiety is known to undergo reduction in anaerobic conditions, leading to the formation of reactive intermediates that can damage DNA and other cellular components. The purine core may interact with enzymes involved in nucleotide metabolism, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A nitroimidazole derivative with antimicrobial properties.

    Caffeine: A purine derivative with stimulant effects.

    Theophylline: Another purine derivative used as a bronchodilator.

Uniqueness

7-[(3-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-{[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its combination of a chlorophenyl group, a nitroimidazole moiety, and a purine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

7-[(3-chlorophenyl)methyl]-1,3-dimethyl-8-[2-(2-methyl-5-nitroimidazol-1-yl)ethylsulfanyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN7O4S/c1-12-22-10-15(28(31)32)26(12)7-8-33-19-23-17-16(18(29)25(3)20(30)24(17)2)27(19)11-13-5-4-6-14(21)9-13/h4-6,9-10H,7-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZHKDVPROXTRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCSC2=NC3=C(N2CC4=CC(=CC=C4)Cl)C(=O)N(C(=O)N3C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[(3-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-{[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 2
Reactant of Route 2
7-[(3-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-{[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 3
Reactant of Route 3
7-[(3-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-{[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 4
Reactant of Route 4
7-[(3-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-{[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 5
Reactant of Route 5
7-[(3-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-{[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 6
Reactant of Route 6
7-[(3-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-{[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.